molecular formula C13H16O5 B026040 3-Ethoxy-4-ethoxycarbonylphenylacetic acid CAS No. 99469-99-5

3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Cat. No. B026040
CAS RN: 99469-99-5
M. Wt: 252.26 g/mol
InChI Key: OTGSESBEJUHCES-UHFFFAOYSA-N
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Description

3-Ethoxy-4-ethoxycarbonylphenylacetic acid is a chemical compound that has been identified as a key intermediate in the synthesis of repaglinide, an oral hypoglycemic agent used to treat diabetes . The compound has been the subject of various studies aiming to develop efficient and cost-effective synthetic routes due to its significance in the pharmaceutical industry.

Synthesis Analysis

Several methods have been developed for the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid. One approach involves a two-step process starting from 2-hydroxy-4-methylbenzoic acid, which is first alkylated and then subjected to carboxylation to yield the desired compound with improved yield and purity . Another method starts from 3-hydroxyphenylacetic acid and includes steps such as esterification, formylation, oxidation, etherification, and selective hydrolysis, with the reaction conditions optimized for better yield and fewer environmental problems . A third synthesis route uses 4-methylsalicylic acid, which undergoes simultaneous esterification and etherification, followed by carboxylation and selective hydrolysis .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations . These studies have revealed that intramolecular and intermolecular interactions, including hydrogen bonding and carbonyl-carbonyl contacts, play a significant role in the stabilization of the crystal structure. The methoxy group, in particular, has been found to participate in intermolecular interactions as an acceptor, contributing to the stabilization of the compound .

Chemical Reactions Analysis

The chemical reactivity of 3-ethoxy-4-ethoxycarbonylphenylacetic acid and its related compounds can be inferred from studies on similar molecules. For instance, the synthesis of various phenylacetic acid derivatives has been explored, with reactions including etherification, carboxylation, and hydrolysis being common steps in their preparation . These reactions are influenced by factors such as reaction temperature, solvent, and substrate ratios, which have been optimized in different studies to achieve the desired products with high yield and purity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-ethoxy-4-ethoxycarbonylphenylacetic acid are not detailed in the provided papers, general properties of phenylacetic acid derivatives can be discussed. These compounds typically exhibit varied solubility in organic solvents and may show different melting points depending on their molecular structure. The presence of ethoxy and ethoxycarbonyl groups in the molecule is likely to affect its polarity and hence its solubility in polar solvents. The synthesis and characterization of these compounds often involve techniques such as FTIR, NMR, HRMS, and DSC to confirm their structure and purity .

Scientific Research Applications

  • Phototrigger Application : It serves as a novel phototrigger extending the absorption range of the p-hydroxyphenacyl chromophore (Conrad, Givens, Weber, & Kandler, 2000).

  • Intermediate in Drug Synthesis : This compound is a key intermediate for synthesizing repaglinide, an oral hypoglycemic agent. Its efficient and cost-effective synthesis is crucial for the drug's production (Salman, Babu, Ray, Biswas, & Kumar, 2002).

  • Use in Liposomal Constructs for Immunization : Derivatives of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid can be incorporated into liposomal constructs for immunization with synthetic peptides, playing a role in antigen presentation by competent cells (Frisch, Boeckler, & Schuber, 1996).

  • Improved Synthesis Method : A new method for its synthesis makes scale-up easier and reduces environmental problems. This is particularly relevant for its use as an intermediate in antidiabetic drugs (Zhang, Liu, Niu, Fu, Yang, Song, & Zhao, 2016).

  • Arylation of Indoles : 3-ethoxy-2-phenylbenzoic acid, a related compound, provides superior yield and selectivity for direct arylation of indoles with bromobenzenes, indicating potential applications in organic chemistry (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Future Directions

The new method for synthesizing 3-Ethoxy-4-ethoxycarbonylphenylacetic acid is easier, more environmentally friendly, and yields a product with fewer impurities . This suggests that there is potential for further optimization and scale-up of this synthesis method in the future.

properties

IUPAC Name

2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGSESBEJUHCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80244066
Record name 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-ethoxycarbonylphenylacetic acid

CAS RN

99469-99-5
Record name 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid
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Record name 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
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Record name 3-Ethoxy-4-ethoxycarbonylphenylacetic acid
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Record name Ethyl 2-ethoxy-4-carboxymethylbenzoate
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Record name Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl)
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Record name 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, n-butyllithium (25 ml, 15% w/w solution in hexane) was added to a solution of diisopropylamine (3.6 g) in tetrahydrofuran (30 ml) at −30° C. The mixture was stirred at −30° C. for 30 minutes, cooled to −75° C., and hexamethylphosphoramide (HMPA, 10 g) was added slowly. A solution of ethyl 2-ethoxy-4-methylbenzoate (5 g) in tetrahydrofuran (10 ml) was then added at −75° C. and the mixture was stirred for two hours. Carbon dioxide gas was then purged into the reaction mixture at −75° C. till complete decolorization. The reaction mixture was then stirred at −75 to −70° C. for 30 minutes and then brought to 10° C., diluted with water (50 ml), and extracted with ether. The aqueous layer was acidified with 10% aqueous sulphuric acid to pH ˜2 and extracted with dichloromethane. The combined dichloromethane layer was washed with water and concentrated in vacuo. The oily product so obtained was re-dissolved in ether (50 ml) and washed with water. The ethereal layer was then concentrated in vacuo to afford a thick oil which solidified on keeping at room temperature to afford 3-ethoxy-4-(ethoxycarbonyl)phenyl acetic acid 4.4 g (72.7%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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